molecular formula C23H25NO6 B14098479 Agn-PC-0kpui5 CAS No. 5678-30-8

Agn-PC-0kpui5

Katalognummer: B14098479
CAS-Nummer: 5678-30-8
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: YVPWJPLGGLAPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Agn-PC-0kpui5” is a synthetic chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a silver-based compound that incorporates the pentazolate anion, a polynitrogen species known for its high-energy density and potential use in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-0kpui5” involves the reaction of silver nitrate with a solution containing the pentazolate anion. The reaction is typically carried out in a solvent-free environment to maximize the yield and purity of the product. The reaction conditions include maintaining a temperature below 90°C to prevent decomposition of the compound .

Industrial Production Methods

Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is typically purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions

“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

“Agn-PC-0kpui5” has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

“this compound” is unique due to its incorporation of the pentazolate anion, which provides it with a high-energy density and potential for various applications. Its stability and ability to form stable complexes with other elements make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

5678-30-8

Molekularformel

C23H25NO6

Molekulargewicht

411.4 g/mol

IUPAC-Name

4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3

InChI-Schlüssel

YVPWJPLGGLAPTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.